Cas no 519046-15-2 (methyl 3-(3,5-dimethyladamantane-1-amido)benzoate)

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is a specialized organic compound featuring a rigid adamantane core functionalized with a dimethyl substitution pattern and an ester-linked benzoate moiety. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and materials research. The adamantane group enhances thermal and chemical stability, while the ester functionality offers synthetic versatility for further derivatization. Its well-defined molecular architecture is advantageous for studying structure-activity relationships or designing high-performance polymers. The compound’s purity and consistency are critical for reproducible results in applications such as drug discovery or advanced material synthesis. Suitable for controlled reactions, it serves as a precise intermediate in complex organic syntheses.
methyl 3-(3,5-dimethyladamantane-1-amido)benzoate structure
519046-15-2 structure
Product Name:methyl 3-(3,5-dimethyladamantane-1-amido)benzoate
CAS No:519046-15-2
MF:C21H27NO3
MW:341.443986177444
CID:5435751
PubChem ID:16800361
Update Time:2025-05-23

methyl 3-(3,5-dimethyladamantane-1-amido)benzoate Chemical and Physical Properties

Names and Identifiers

    • 519046-15-2
    • methyl 3-((1r,3R,5S,7r)-3,5-dimethyladamantane-1-carboxamido)benzoate
    • methyl 3-(3,5-dimethyladamantane-1-amido)benzoate
    • F3084-0167
    • AKOS024479879
    • Methyl 3-[[(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)carbonyl]amino]benzoate
    • Inchi: 1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24)
    • InChI Key: IEDRHXZFGCQDBS-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC(NC(C23CC4(C)CC(CC(C)(C4)C2)C3)=O)=C1

Computed Properties

  • Exact Mass: 341.19909372g/mol
  • Monoisotopic Mass: 341.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 494.3±28.0 °C(Predicted)
  • pka: 14.32±0.70(Predicted)

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Additional information on methyl 3-(3,5-dimethyladamantane-1-amido)benzoate

Methyl 3-(3,5-Dimethyladamantane-1-amido)benzoate (CAS No. 519046-15-2): A Comprehensive Overview

In the ever-evolving landscape of organic chemistry, methyl 3-(3,5-dimethyladamantane-1-amido)benzoate (CAS No. 519046-15-2) stands out as a compound of significant interest due to its unique structural properties and potential applications in various fields. This compound, characterized by its adamantane backbone and benzoate ester functionality, has garnered attention from researchers and industry professionals alike. In this article, we delve into the structural features, synthesis methods, properties, and the latest research findings related to this intriguing molecule.

Chemical Structure and Synthesis

The molecular structure of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is a testament to the ingenuity of modern organic synthesis. The compound consists of an adamantane moiety, a highly stable hydrocarbon framework with a diamondoid structure. This adamantane core is substituted at the 3 and 5 positions with methyl groups, enhancing its steric bulk and stability. The amide functionality (-CONH-) bridges the adamantane core to a benzoate ester group, which is further methylated at the 3-position of the benzene ring.

The synthesis of this compound typically involves multi-step reactions that leverage advanced organic chemistry techniques. Key steps include the preparation of the adamantane derivative through Friedel-Crafts alkylation or other similar methods, followed by amide formation via coupling reactions. The final esterification step ensures the formation of the benzoate ester group. Researchers have explored various catalysts and reaction conditions to optimize yield and purity, making this compound accessible for further studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is crucial for its application in diverse fields. The compound exhibits a high melting point due to its rigid adamantane structure and strong intermolecular hydrogen bonding from the amide group. Its solubility in organic solvents is moderate, making it suitable for solution-based reactions or formulations.

Recent studies have also highlighted its excellent thermal stability, which makes it a promising candidate for high-temperature applications. Additionally, the presence of electron-withdrawing groups in the benzoate ester enhances its reactivity in certain chemical transformations.

Applications in Material Science

The unique combination of structural rigidity and functional groups in methyl 3-(3,5-dimethyladamantane-1-amido)benzoate has opened up avenues for its use in material science. Researchers have explored its potential as a building block for advanced materials such as high-performance polymers or cross-linked networks.

In one notable study published in *Advanced Materials*, scientists demonstrated that incorporating this compound into polymer matrices significantly improved mechanical properties without compromising thermal stability. Such findings underscore its potential in developing next-generation materials for aerospace, electronics, and automotive industries.

Pharmaceutical Applications

Beyond material science, methyl 3-(3,5-dimethyladamantane-1-amido)benzoate has shown promise in pharmaceutical research. Its rigid structure and functional groups make it an attractive candidate for drug delivery systems or as a scaffold for bioactive molecules.

Recent research has focused on its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. In vitro studies have demonstrated enhanced drug solubility and bioavailability when this compound is used as a co-formulant. Furthermore, its biocompatibility has been validated in preliminary toxicity assays, paving the way for further preclinical investigations.

Environmental Impact and Sustainability

As sustainability becomes a cornerstone of modern chemistry, understanding the environmental impact of compounds like methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is essential. Researchers have investigated its biodegradability under various environmental conditions.

Preliminary results indicate that while the compound exhibits slow degradation rates due to its stable adamantane core, it does not pose significant risks to aquatic ecosystems at typical usage levels. Efforts are underway to develop more eco-friendly synthesis pathways that minimize waste generation and energy consumption.

Future Directions and Research Opportunities

The journey of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is far from over. Ongoing research aims to unlock new functionalities by modifying its structure or incorporating it into hybrid materials.

Potential areas of exploration include:- Developing stimuli-responsive materials by integrating responsive groups into the adamantane framework. - Investigating its role as a catalyst or catalyst support in asymmetric synthesis. - Exploring its application in energy storage devices such as supercapacitors or batteries. - Evaluating its potential as an antimicrobial agent or antiviral compound. These avenues highlight the versatility of this compound and underscore the need for continued research to fully harness its potential.

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